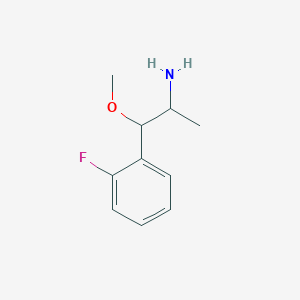![molecular formula C9H10ClN3O2S B15275020 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that contains both pyrazole and pyridine rings
Vorbereitungsmethoden
The synthesis of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the reaction of pyrazole derivatives with sulfonyl chloride reagents. One common method involves the use of thionyl chloride as a chlorinating agent . The reaction conditions often require cooling to maintain the stability of the intermediates and to control the reaction rate.
Analyse Chemischer Reaktionen
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Electrophilic Substitution: The pyrazole and pyridine rings can undergo electrophilic substitution reactions, such as nitration or bromination.
Wissenschaftliche Forschungsanwendungen
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . The pyrazole and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain fused heterocyclic rings and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Pyridine-3-sulfonyl chloride: This compound is structurally similar and can undergo similar chemical reactions, but it lacks the pyrazole ring, which may affect its biological activity.
Eigenschaften
Molekularformel |
C9H10ClN3O2S |
|---|---|
Molekulargewicht |
259.71 g/mol |
IUPAC-Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O2S/c1-6(2)13-9-7(4-12-13)3-8(5-11-9)16(10,14)15/h3-6H,1-2H3 |
InChI-Schlüssel |
NDVHAUPVPOLGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
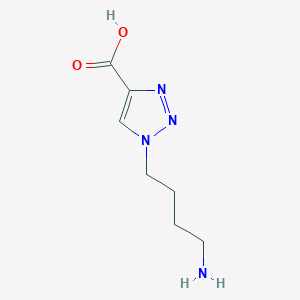
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
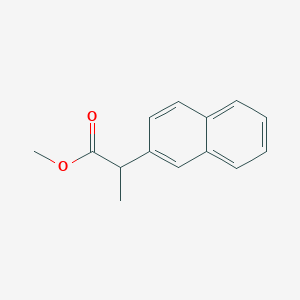
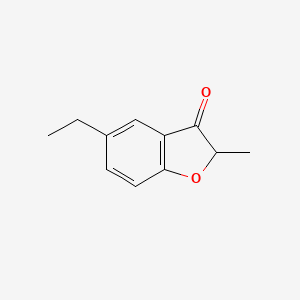
![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
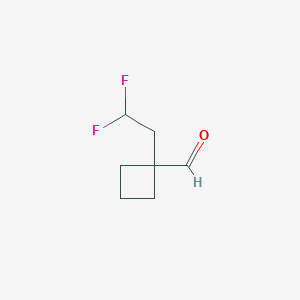
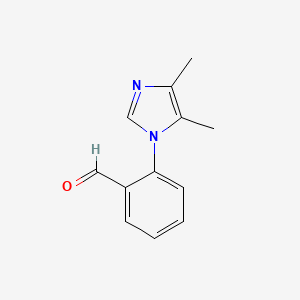

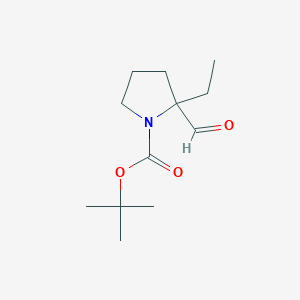
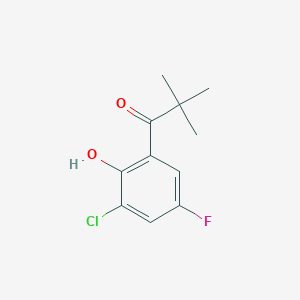
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
